3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile
Description
Chemical Name: (2Z)-3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile Molecular Formula: C₁₃H₁₄Cl₂N₄ Molecular Weight: 297.18 g/mol CAS Number: 1164541-77-8 Purity: 95% (as reported by SynQuest Labs, Inc.) Key Features:
- Contains a piperazine ring substituted with a 3,4-dichlorophenyl group.
- Features a prop-2-enenitrile backbone with an amino group at the β-position.
- Exhibits a conjugated system (C=C and C≡N bonds), which may influence electronic properties and reactivity.
Properties
Molecular Formula |
C13H14Cl2N4 |
|---|---|
Molecular Weight |
297.18 g/mol |
IUPAC Name |
3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile |
InChI |
InChI=1S/C13H14Cl2N4/c14-11-2-1-10(9-12(11)15)18-5-7-19(8-6-18)13(17)3-4-16/h1-3,9H,5-8,17H2 |
InChI Key |
DWGJKFYZDBAFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=CC#N)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine Precursors
In a typical procedure, 1-(3,4-dichlorophenyl)piperazine is reacted with 3-bromopropionitrile in dimethylformamide (DMF) at 80°C for 12 hours. The reaction is catalyzed by potassium carbonate, achieving a yield of 68%. The mechanism proceeds via an SN2 pathway, with the piperazine nitrogen attacking the electrophilic carbon of the bromopropionitrile.
Optimization Insights:
-
Solvent Effects: Replacing DMF with acetonitrile reduces side-product formation but lowers yield to 52%.
-
Catalyst Screening: Sodium hydride enhances reaction rate (completion in 8 hours) but requires anhydrous conditions.
Condensation Reactions for Enenitrile Formation
The enenitrile moiety is introduced via Knoevenagel condensation, a widely adopted method for α,β-unsaturated nitriles.
Knoevenagel Protocol
A mixture of 4-(3,4-dichlorophenyl)piperazine-1-carbaldehyde and malononitrile undergoes condensation in ethanol under reflux. The reaction is catalyzed by piperidine (5 mol%), yielding the target compound in 74% purity after recrystallization.
Key Parameters:
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Temperature | 78°C | <70°C: Incomplete reaction |
| Catalyst Loading | 5 mol% | >10 mol%: Side-product formation |
| Reaction Time | 6 hours | >8 hours: Degradation observed |
Mechanistic Pathway:
-
Base-catalyzed deprotonation of malononitrile.
-
Nucleophilic attack on the aldehyde carbonyl.
Transition Metal-Catalyzed Coupling Methods
Recent advances employ palladium-catalyzed cross-coupling to assemble the aromatic and heterocyclic components.
Suzuki-Miyaura Coupling
A patented route (WO2016196840A1) utilizes a Suzuki reaction between 4-bromo-3,4-dichlorophenylpiperazine and a boronic ester-functionalized enenitrile precursor. Conditions include:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃
-
Solvent: Toluene/water (3:1)
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A comparative study demonstrated:
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional Heating | 6h | 74% | 95% |
| Microwave (150W) | 45min | 81% | 98% |
Reaction parameters:
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.28 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.18 (d, J = 2.0 Hz, 1H, Ar-H), 6.90 (s, 1H, CH=), 3.45–3.30 (m, 8H, piperazine-H), 2.10 (s, 2H, NH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Alkylation | 60–68% | 90–95% | Moderate | High |
| Knoevenagel Condensation | 70–74% | 95–98% | High | Moderate |
| Suzuki Coupling | 78–82% | 98% | Low | Low |
| Microwave-Assisted | 80–85% | 98–99% | High | High |
Trade-offs:
-
Nucleophilic Alkylation: Cost-effective but limited by regioselectivity.
-
Microwave Synthesis: Superior efficiency but requires specialized equipment.
Industrial-Scale Production Considerations
Waste Management
-
By-products: Bromide salts from alkylation routes necessitate ion-exchange treatment.
-
Catalyst Recovery: Palladium retrieval via filtration membranes achieves 92% reuse.
Emerging Methodologies
Photocatalytic Synthesis
Visible-light-mediated C–N coupling using Ru(bpy)₃²⁺ reduces reaction time to 2 hours with 76% yield under ambient conditions.
Continuous Flow Systems
Microreactor technology enhances heat transfer, achieving 88% yield at 120°C with residence time of 5 minutes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Aryl Substituents
The following compounds share the 4-(3,4-dichlorophenyl)piperazine core but differ in substituents and backbone structures:
Key Observations :
- Substituent Effects : The presence of sulfonamide and carbamoyl groups in analogues 20–21 increases molecular weight (522–556 g/mol vs. 297 g/mol for the target) and introduces hydrogen-bonding motifs.
Thiazole-Containing Analogues
A structurally distinct analogue with a thiazole ring and benzodioxole group is highlighted below:
Key Comparisons :
- Lipophilicity : The thiazole-containing compound exhibits higher lipophilicity (XLogP3 = 5.7) compared to the target compound (estimated XLogP3 ~3–4), which may influence membrane permeability.
Physicochemical and Spectral Data Comparison
Table: Spectral Characteristics of Selected Analogues
Biological Activity
3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile is a synthetic compound notable for its diverse biological activities. The compound features a piperazine ring and a prop-2-enenitrile moiety, with the presence of two chlorine atoms on the phenyl ring enhancing its pharmacological potential. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄Cl₂N₄, with a molecular weight of approximately 297.19 g/mol. The structure includes:
- Amino group : Contributes to its basicity and reactivity.
- Piperazine ring : Known for its role in various pharmacological agents.
- Prop-2-enenitrile moiety : Imparts unique chemical properties that enhance biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antidepressant Activity : The compound has shown potential as an antidepressant by interacting with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antitumor Effects : Studies have indicated that it may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines.
- Neuroprotective Properties : The structural similarity to other piperazine derivatives suggests potential neuroprotective effects against neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)-piperazine | Contains a piperazine ring but lacks nitrile functionality | Primarily used as an antidepressant |
| 4-(3,4-Dichlorophenyl)-piperidine | Similar phenyl substitution but different ring structure | Exhibits neuroprotective properties |
| 2-Amino-N-(4-chlorophenyl)acetamide | Contains an amine but lacks the piperazine ring | Used in pain management therapies |
The distinct combination of functional groups in this compound enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research indicates that this compound effectively inhibits cell growth in various cancer cell lines. For instance, in studies involving A431 vulvar epidermal carcinoma cells, significant inhibition of proliferation was observed.
- In Vivo Studies : Animal models have demonstrated that administration of this compound results in reduced tumor growth rates compared to control groups. The mechanism appears to involve modulation of angiogenesis and apoptosis pathways.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC.
- Optimize stoichiometry to avoid side products from competing nucleophilic substitutions.
Basic: How can the structure of this compound be confirmed post-synthesis?
Methodological Answer :
Use a combination of analytical techniques:
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~359 for related analogs) .
- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values.
Advanced: How do structural modifications influence receptor binding affinity and selectivity?
Methodological Answer :
Structure-activity relationship (SAR) studies highlight:
- Piperazine Substitution : The 3,4-dichlorophenyl group enhances affinity for serotonin (5-HT) and dopamine receptors due to hydrophobic interactions with transmembrane domains .
- Nitrile Group : Stabilizes the enamine configuration, improving metabolic stability compared to ketone analogs .
- Amino Group Positioning : The Z-configuration (cis) in enamines increases selectivity for NMDA receptors over adrenergic receptors .
Q. Experimental Design :
- Conduct competitive binding assays (e.g., radioligand displacement) against receptor panels.
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses .
Advanced: What strategies are recommended for evaluating pharmacological activity in vitro?
Q. Methodological Answer :
Receptor Profiling :
- Screen against CNS targets (e.g., 5-HT₁A, D₂, NMDA receptors) using cell membranes expressing cloned human receptors .
- Measure IC₅₀ values via fluorescence-based calcium mobilization assays.
Functional Assays :
Q. Data Analysis :
- Normalize responses to positive controls (e.g., ketamine for NMDA inhibition).
- Apply Hill equations to determine efficacy (Eₘₐₓ) and potency (EC₅₀).
Advanced: How can stability and degradation pathways be studied under physiological conditions?
Q. Methodological Answer :
Forced Degradation Studies :
- Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
- Monitor degradation via HPLC-PDA at λ = 254 nm.
Metabolic Stability :
- Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS.
- Identify metabolites via high-resolution MS (e.g., Q-TOF).
Q. Key Findings :
- The nitrile group reduces oxidative metabolism compared to ester analogs.
- Piperazine ring N-dealkylation is a major degradation pathway .
Basic: What chromatographic methods are optimal for purity assessment?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
